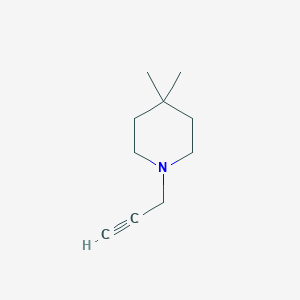

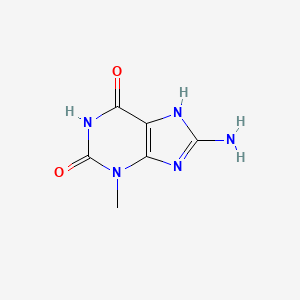

![molecular formula C13H13N3O4 B3011903 3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline CAS No. 240799-45-5](/img/structure/B3011903.png)

3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline involves several steps and different chemical reactions. In one study, the Diels–Alder reaction was used to synthesize a related compound, 3-methoxy-16-nitro-14,17-ethenoestra-1,3,5(10)-trien-17β-yl acetate, which could undergo further chemical transformations to yield various N-heterocycles and alkyl derivatives . Another study described the synthesis of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline derivatives, which were evaluated for their anti-tubercular activity . These syntheses typically involve the reaction of aromatic ketones with aldehydes, followed by condensation with other reagents to introduce the desired functional groups.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline has been studied using various spectroscopic techniques and theoretical calculations. For instance, the crystal structure, vibrational frequencies, and hydrogen bonding interactions of 4-Methoxy-N-(nitrobenzylidene)-aniline were investigated using FT-IR, FT-Raman, and density functional theory (DFT) methods . Similarly, the crystal structure and spectroscopic properties of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline were characterized by FT–IR, UV–Vis, and theoretical calculations . These studies provide insights into the geometry and electronic structure of the molecules, which are crucial for understanding their reactivity and properties.

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to 3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline can be inferred from studies on similar molecules. For example, the compound synthesized in can undergo sigmatropic rearrangement, intramolecular rearrangement, and base-induced cleavage, leading to various reaction products. The antimicrobial activity of 4-Methoxy-N-(nitrobenzylidene)-aniline was also studied, and its reactivity was assessed through molecular docking and dynamic simulation . These analyses help in understanding the potential chemical transformations and biological interactions of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline are determined by their molecular structure and electronic configuration. The study in explored the electronic absorption spectra, vibrational frequencies, molecular orbitals, molecular electrostatic potential, nonlinear optical, and thermodynamic properties of a related compound. These properties are influenced by factors such as the presence of electron-withdrawing or electron-donating groups, the molecular geometry, and the intramolecular interactions within the compound.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

A study by Banoji et al. (2022) reports a facile synthesis method for a new class of substituted anilines, which include 3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline. This synthesis uses common organocatalysts and inexpensive materials. Notably, some compounds in this class demonstrated significant antibacterial and antifungal activity, indicating potential applications in antimicrobial treatments (Banoji et al., 2022).

Electrochromic Materials

Li et al. (2017) synthesized novel donor–acceptor systems using derivatives similar to 3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline. These compounds were electropolymerized to create conducting polymers with significant electrochromic properties, particularly in the near-infrared region. Such polymers are suitable for electrochromic applications, which can include smart windows and electronic displays (Li et al., 2017).

Molecular Probes in Biological Imaging

The study by Banoji et al. (2022) also found that certain pyrazolyl-based anilines, including compounds similar to 3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline, exhibited emissions in the redshift region. This property suggests potential applications as fluorescence probes in biological imaging, aiding in the visualization of biological processes at a molecular level (Banoji et al., 2022).

Nonlinear Optics

Bagheri and Entezami (2002) conducted a study involving compounds with structural similarities to 3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline. These compounds were used to produce low molecular weight polymers with potential applications in nonlinear optics, a field that deals with the interaction of light with matter in ways that differ from linear optical interactions (Bagheri & Entezami, 2002).

Antitubercular Activity

Dighe et al. (2012) synthesized a series of compounds, including derivatives of 3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline. These compounds were evaluated for their antitubercular activity against Mycobacterium tuberculosis. This research highlights the potential of such compounds in developing new treatments for tuberculosis (Dighe et al., 2012).

Propiedades

IUPAC Name |

3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c1-9-13(16(17)18)12(20-15-9)6-7-14-10-4-3-5-11(8-10)19-2/h3-8,14H,1-2H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDPDISOBZPHKI-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1[N+](=O)[O-])C=CNC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1[N+](=O)[O-])/C=C/NC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

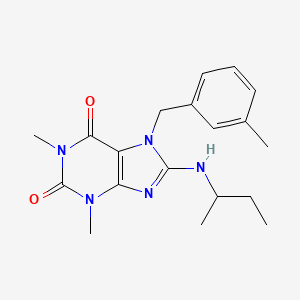

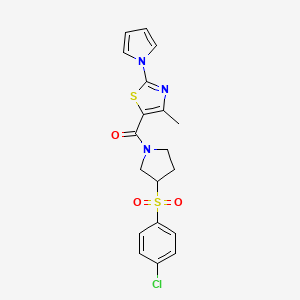

![6,7-Dimethyl-2-(2-morpholinoethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3011822.png)

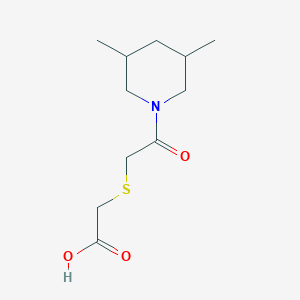

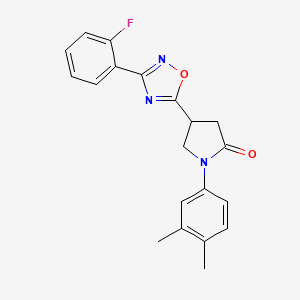

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-phenethylacetamide](/img/structure/B3011826.png)

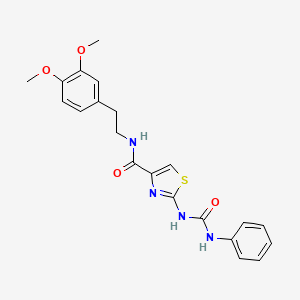

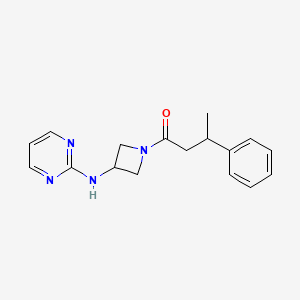

![5-amino-N-(2,5-dimethylphenyl)-1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3011831.png)

![2-(2-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B3011832.png)

![2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide](/img/structure/B3011836.png)

![3-{[2-(1-cyclohexenyl)ethyl]amino}-1-phenyl-2(1H)-pyrazinone](/img/structure/B3011843.png)